N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
The compound appears to contain several functional groups and rings, including a phenyl ring, an oxadiazole ring, a thiazole ring, and a furan ring. These types of structures are often found in heterocyclic compounds, which are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. For example, the presence of electron-rich heterocyclic rings can make a compound susceptible to electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through experimental methods. These properties are influenced by the compound’s molecular structure and functional groups .Scientific Research Applications
Antiviral Activity
Indole derivatives, such as the compound , have demonstrated antiviral potential. Researchers have synthesized various indole-based molecules and evaluated their efficacy against viruses. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potency against Coxsackie B4 virus .
Other Applications
Beyond the mentioned fields, indole derivatives have been studied for their anti-inflammatory, antitubercular, and anticholinesterase activities. While specific data on our compound are lacking, its structural complexity suggests broader therapeutic possibilities.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as thiazoles and oxadiazoles, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
The compound contains a thiazole ring, which is known to interact with biological targets through π–π interactions . Additionally, the oxadiazole ring could potentially undergo electrophilic substitution, allowing it to bind to various biological targets .
Biochemical Pathways
For instance, thiazoles have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazoles, which are part of the compound’s structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s bioavailability.
Result of Action
Compounds with similar structures have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Future Directions
properties
IUPAC Name |
N-[4-[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4S/c25-15(20-10-16-22-17(24-28-16)12-5-2-1-3-6-12)9-13-11-29-19(21-13)23-18(26)14-7-4-8-27-14/h1-8,11H,9-10H2,(H,20,25)(H,21,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURTXJJJFAQLOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide |
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